1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione
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Overview
Description
1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group enhances the compound’s stability and bioactivity, making it a valuable molecule in medicinal chemistry.
Preparation Methods
The synthesis of 1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid with an amide, followed by cyclization to form the quinazoline core . Industrial production methods often utilize metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses . These interactions contribute to its therapeutic effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
1-Phenyl-7-(trifluoromethyl)quinazoline-2,4-dione can be compared with other quinazoline derivatives, such as:
Afatinib: A quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptors.
Gefitinib: Another anticancer quinazoline derivative that inhibits tyrosine kinase activity.
Osimertinib: A quinazoline-based drug used to treat non-small cell lung cancer.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its stability and bioactivity compared to other quinazoline derivatives .
Properties
IUPAC Name |
1-phenyl-7-(trifluoromethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)9-6-7-11-12(8-9)20(14(22)19-13(11)21)10-4-2-1-3-5-10/h1-8H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTYPASHKVSHKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)C(F)(F)F)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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